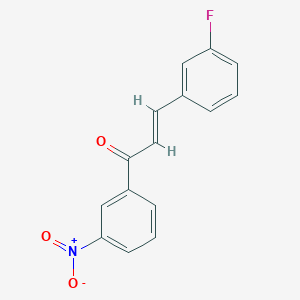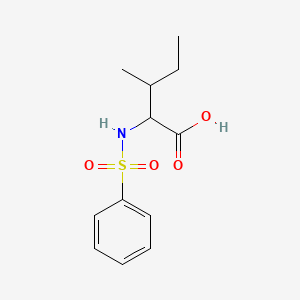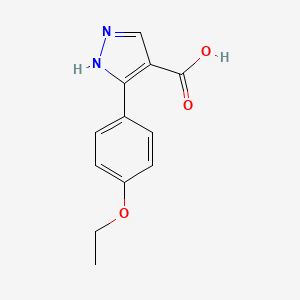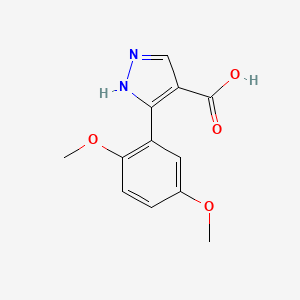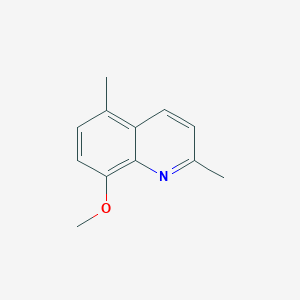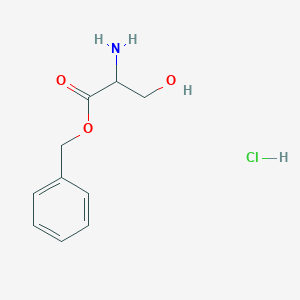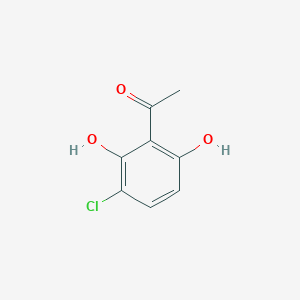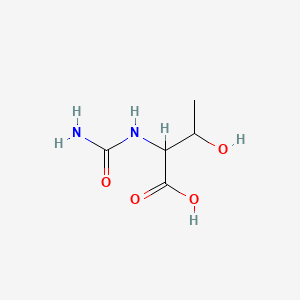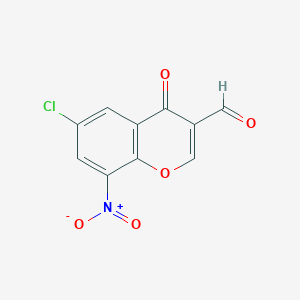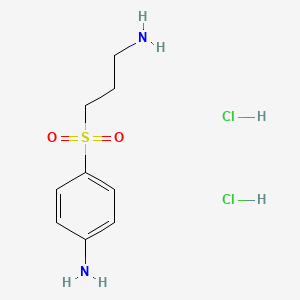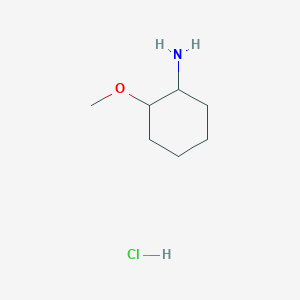
2-Methoxycyclohexanamine hydrochloride
Overview
Description
2-Methoxycyclohexanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . It is a chiral amine and belongs to the class of cyclohexylamines. This compound is often used in scientific research and has potential therapeutic effects .
Preparation Methods
The synthesis of 2-Methoxycyclohexanamine hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then reacted with ammonia or an amine to produce 2-methoxycyclohexanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Methoxycyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxycyclohexanamine hydrochloride has been extensively used in scientific research for its potential therapeutic effects. It has been reported to exhibit anticonvulsant, analgesic, and antidepressant properties . Additionally, it is used in the synthesis of various pharmaceuticals, such as the anticonvulsant drug pregabalin .
In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to study the effects of cyclohexylamines on biological systems . In industry, it may be used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The exact mechanism of action of 2-Methoxycyclohexanamine hydrochloride is not fully understood. it is believed to act as a gamma-aminobutyric acid (GABA) receptor agonist, which results in the inhibition of neuronal excitability . This may explain its anticonvulsant and analgesic properties. Additionally, it has been reported to increase the levels of serotonin and norepinephrine in the brain, which may explain its antidepressant effects .
Comparison with Similar Compounds
2-Methoxycyclohexanamine hydrochloride can be compared with other cyclohexylamines, such as:
Cyclohexylamine: A simpler amine without the methoxy group.
2-Methoxycyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
2-Methoxycyclohexanone: An intermediate in the synthesis of this compound.
The presence of the methoxy group in this compound makes it unique and influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


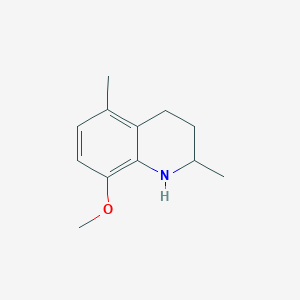
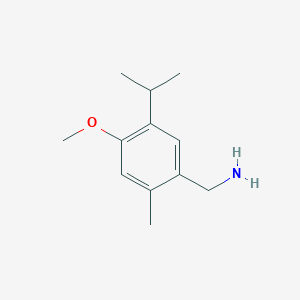
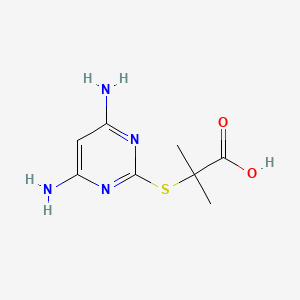
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)
